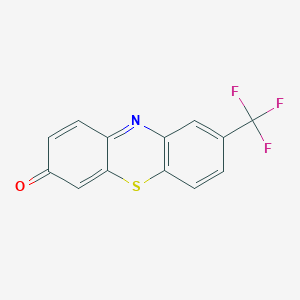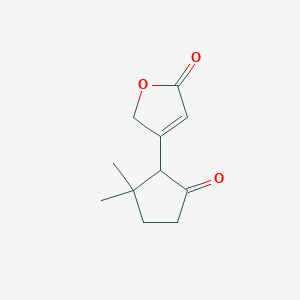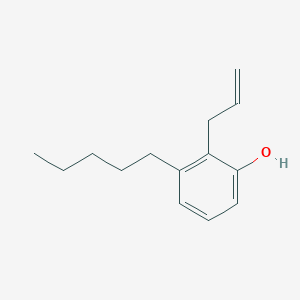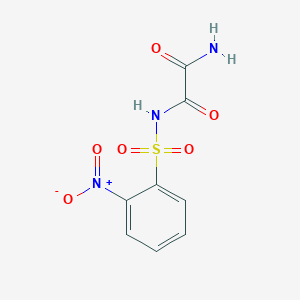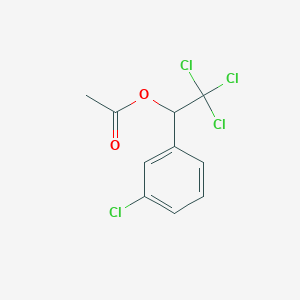
2,2,2-Trichloro-1-(3-chlorophenyl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-1-(3-chlorophenyl)ethyl acetate is an organic compound with the molecular formula C10H8Cl4O2. It is a derivative of trichloroethanol and is characterized by the presence of both trichloromethyl and chlorophenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(3-chlorophenyl)ethyl acetate typically involves the reaction of 2,2,2-trichloro-1-(3-chlorophenyl)ethanol with acetic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under reflux conditions. The product is then purified through recrystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-1-(3-chlorophenyl)ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2,2,2-trichloro-1-(3-chlorophenyl)ethanol and acetic acid.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
- **Ox
Hydrolysis: 2,2,2-Trichloro-1-(3-chlorophenyl)ethanol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Propriétés
Numéro CAS |
63252-84-6 |
|---|---|
Formule moléculaire |
C10H8Cl4O2 |
Poids moléculaire |
302.0 g/mol |
Nom IUPAC |
[2,2,2-trichloro-1-(3-chlorophenyl)ethyl] acetate |
InChI |
InChI=1S/C10H8Cl4O2/c1-6(15)16-9(10(12,13)14)7-3-2-4-8(11)5-7/h2-5,9H,1H3 |
Clé InChI |
PVPSWSJMTSJBKM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(C1=CC(=CC=C1)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]](/img/structure/B14492809.png)
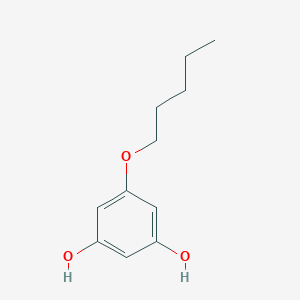
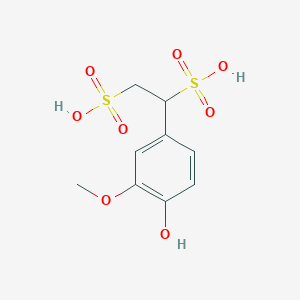
![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)

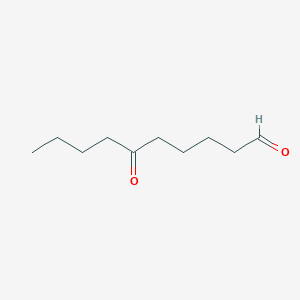
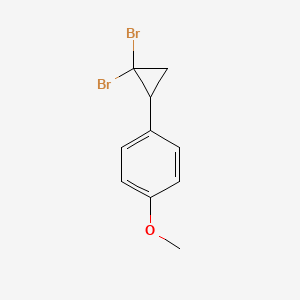
![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B14492839.png)
![3-[(Dodecyloxy)carbonyl]henicos-4-enoate](/img/structure/B14492842.png)
